molecular formula C17H16N2O4S B5874179 4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzenesulfonamide CAS No. 5655-60-7

4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B5874179
CAS RN: 5655-60-7
M. Wt: 344.4 g/mol
InChI Key: IGLJCKQAYGGEOU-UHFFFAOYSA-N
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Description

4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathways of B cells, which play an important role in the immune system. Inhibiting BTK has potential therapeutic applications in the treatment of autoimmune diseases and B cell malignancies.

Scientific Research Applications

Antimicrobial Applications

The compound’s sulfonamide group suggests possible antimicrobial activity. Researchers have studied its effects against bacteria, fungi, and other pathogens. Notably:

Anticonvulsant and Analgesic Properties

Studies have explored its potential as an anticonvulsant and analgesic agent. Researchers have synthesized related compounds and evaluated their effects in animal models .

Mechanism of Action

Target of Action

The primary targets of this compound are Myosin light chain 6B , Myosin regulatory light chain 12A , and Myosin-7 . These proteins are part of the myosin family, which are actin-based motor molecules with ATPase activity. They play a crucial role in muscle contraction and a wide range of other motility processes in eukaryotes.

Mode of Action

It is known to interact with its targets, potentially influencing their function

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown Given its targets, it may influence pathways related to muscle contraction and cellular motility

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12-2-4-13(5-3-12)18-24(22,23)15-8-6-14(7-9-15)19-16(20)10-11-17(19)21/h2-9,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLJCKQAYGGEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355676
Record name 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5655-60-7
Record name 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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